molecular formula C24H20O6 B8238535 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B8238535
M. Wt: 404.4 g/mol
InChI Key: IWRBCCIPJILBJB-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative with a complex substitution pattern. Its core structure consists of a chromen-4-one scaffold substituted at positions 2, 3, 5, and 6. Key features include:

  • Position 2: A 4-methoxyphenyl group, which enhances π-π stacking interactions in biological targets .
  • Position 5: A methoxy group, influencing electronic properties and metabolic stability .
  • Position 7: A benzyloxy group, providing steric bulk and lipophilicity, which may affect membrane permeability .

This compound is typically synthesized via multi-step alkylation and protection/deprotection strategies, as evidenced by its structural analogs (e.g., 12a in ), though its reported synthesis yield is relatively low (3.7%) compared to similar derivatives .

Properties

IUPAC Name

3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-27-17-10-8-16(9-11-17)24-23(26)22(25)21-19(28-2)12-18(13-20(21)30-24)29-14-15-6-4-3-5-7-15/h3-13,26H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBCCIPJILBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transient Protection of C3 and C5 Hydroxyls

Treat the core chromenone (10 mmol) with acetic anhydride (50 mL) and sodium acetate (20 mmol) at 140°C for 3 h to acetylate C3 and C5 positions. The diacetate intermediate isolates in 92% yield after recrystallization from methanol.

Benzyl Chloride Alkylation

React the diacetate (5 mmol) with benzyl chloride (15 mmol) in dry acetone containing K2CO3 (30 mmol) and KI (1.5 mmol). Stir at 50°C for 72 h, monitoring by TLC (hexane:EtOAc 7:3). Workup involves dichloromethane extraction, brine washing, and column chromatography (silica gel, hexane/CHCl3 gradient) to isolate 7-benzyloxy-3,5-diacetoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (86% yield).

Selective Deprotection and Methylation

Acetate Hydrolysis

Hydrolyze the C3 and C5 acetates using NaHCO3 (20 mmol) in methanol:water (4:1) at 40°C for 12 h. Acidification with HCl (pH 3–4) precipitates 7-benzyloxy-3,5-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (94% purity by HPLC).

C5 Methoxylation

Methylate the C5 hydroxyl group with dimethyl sulfate (10 mmol) in acetone:K2CO3 (2:1) at 40°C for 8 h. Quench with ice-water, extract with EtOAc, and purify via flash chromatography to obtain 7-benzyloxy-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (89% yield).

Alternative Pathways via Propenone Intermediates

Iodine-Mediated Cyclization

Synthesize the propenone precursor by reacting 2-(benzyloxy)-5-methoxyacetophenone with carbon disulfide and methyl iodide in THF/NaH (0°C to 25°C, 5 h). Cyclize the propenone (5 mmol) with iodine (2.5 mmol) in dichloroethane at 80°C for 3 h, achieving 90% conversion to the chromenone core.

Analytical Validation

1H NMR (400 MHz, CDCl3) :

  • δ 12.22 (s, 1H, C3-OH)

  • δ 7.47–7.34 (m, 12H, benzyl and 4-methoxyphenyl)

  • δ 6.98 (d, J = 8.5 Hz, 1H, H6)

  • δ 3.89 (s, 3H, OCH3 at C5)

  • δ 3.82 (s, 3H, 4-OCH3)

HRMS (FAB) : Calculated for C24H20O6 [M+H]+: 403.1184; Found: 403.1179.

Yield Optimization Strategies

ParameterConventional MethodOptimized ProtocolYield Improvement
Cyclization Time8 h (reflux)20 min (microwave)+7%
Benzylation Temperature40°C50°C+11%
Methylation BaseK2CO3Cs2CO3+5%
Purification SolventHexane/EtOAcCHCl3/EtOAc+9% Purity

Challenges and Mitigation

  • Regioselectivity in Friedel-Crafts Acylation : Competing C6 acylation is suppressed using bulky directing groups (e.g., benzyloxy at C7).

  • Demethylation Under Acidic Conditions : Neutral workup (pH 6–7) prevents cleavage of the 4-methoxyphenyl group during hydrolysis.

  • Byproduct Formation in Propenone Route : Excess iodine (>0.5 equiv.) leads to diiodinated chromones; stoichiometric control is critical .

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent.

    Reduction: The chromenone core can be reduced to a chromanol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 7-(Benzyloxy)-3-oxo-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.

    Reduction: Formation of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)chromanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been studied across various fields:

  • Medicinal Chemistry
    • Enzyme Inhibition : It has been identified as a monoamine oxidase inhibitor, which is significant in treating neurodegenerative diseases by increasing neurotransmitter levels like dopamine and serotonin .
    • Anti-inflammatory Properties : Research indicates its potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs .
  • Biological Activity
    • Antioxidant Activity : The compound's ability to scavenge free radicals is attributed to its hydroxy and methoxy groups, which help mitigate oxidative stress .
    • Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anti-metastatic effects in cancer cell lines, such as hepatocellular carcinoma (HCC), by inhibiting cell motility and migration .
  • Material Science
    • Optical Properties : Its unique structure allows for applications in developing new materials with specific optical characteristics .

Study on Neuroprotective Effects

A study explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated significant improvements in neurotransmitter levels and reductions in markers of oxidative stress.

Anti-Cancer Activity

Research involving hepatocellular carcinoma cell lines demonstrated that the compound inhibited cell migration and invasion while upregulating E-cadherin expression and downregulating vimentin, Slug, and MMP9—key factors in epithelial-mesenchymal transition (EMT) .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Physicochemical Properties

  • Thermal Stability : Melting points (181–183°C) are consistent across analogs, suggesting similar crystalline packing efficiencies .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 3-OH and 7-benzyloxy groups are critical for balancing antioxidant activity and lipophilicity. However, replacing benzyloxy with aminoalkyl chains (e.g., piperidine) improves target engagement in neurological disorders .
  • Synthetic Optimization : Lower yields of benzyloxy-containing derivatives highlight the need for advanced coupling reagents or microwave-assisted synthesis to improve efficiency .

Biological Activity

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its complex structure that includes multiple functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in neurodegenerative diseases, anti-inflammatory responses, and antioxidant properties.

Chemical Structure and Properties

  • Chemical Formula : C24_{24}H20_{20}O6_6
  • Molecular Weight : 404.41 g/mol
  • CAS Number : 874202-33-2

The structural features of this compound, particularly the benzyloxy and methoxy groups, contribute to its unique biological activity and chemical reactivity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition :
    • It acts as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and neurodegenerative disorders.
  • Antioxidant Activity :
    • The hydroxy and methoxy groups enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases.

In vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

  • Tyrosinase Inhibition : Research indicates that derivatives of chromone compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin whitening agents .
  • Cytotoxicity : The compound has been tested against several cancer cell lines, showing promising cytotoxic effects. For example, studies reported IC50_{50} values indicating effective inhibition against breast cancer and cervical cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-Benzyloxy-2,3-dimethylchromoneStructureModerate MAO inhibition
5-(4-Methoxyphenyl)-1H-indoleStructureAnticancer properties

The unique substitution pattern in this compound differentiates it from similar compounds, enhancing its biological activity.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated a significant reduction in cell death when treated with varying concentrations of the compound compared to control groups.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against human cancer cell lines. The study revealed that the compound exhibited selective cytotoxicity, with lower IC50_{50} values indicating higher potency against specific cancer types compared to standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzyloxy groups can be introduced using benzyl bromide under phase-transfer catalysis (e.g., K₂CO₃ in DMF) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and confirmed by melting point consistency. Spectroscopic techniques (¹H/¹³C NMR, IR) are critical for structural verification; discrepancies in aromatic proton splitting patterns may indicate incomplete substitution .

Q. How is the crystallographic structure of this chromenone derivative resolved, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to robust algorithms for handling twinned data and high-resolution structures . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For challenging cases (e.g., weak diffraction), synchrotron radiation may improve data quality .

Q. What spectroscopic techniques are essential for characterizing substituent effects in this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic methoxy (~δ 3.8–4.0 ppm) and benzyloxy groups (~δ 5.0–5.2 ppm) show distinct splitting. Decoupling experiments resolve overlapping signals.
  • IR : Stretching frequencies for carbonyl (C=O, ~1640–1680 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula and detects synthetic by-products .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be systematically addressed?

  • Methodological Answer : Contradictions often arise from stereochemical impurities or solvent effects. Strategies include:

  • Variable Temperature NMR : Heating to 60°C may coalesce split signals caused by rotamers.
  • COSY/NOESY : Identifies coupling networks and spatial proximity of protons (e.g., benzyloxy vs. methoxy groups).
  • X-ray Crystallography : Resolves absolute configuration and confirms substituent positions .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace benzyloxy with smaller/larger alkoxy groups (e.g., allyloxy, tert-butoxy) to assess steric effects.
  • Biological Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent-matched blanks.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic effects, while molecular docking (e.g., AutoDock) evaluates target binding .

Q. How can polymorphic forms of this compound be identified and controlled during crystallization?

  • Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., ethanol vs. acetone) and thermal analysis (DSC/TGA). Diffraction patterns (PXRD) distinguish polymorphs. For controlled crystallization, slow evaporation in mixed solvents (e.g., CHCl₃/hexane) promotes single-crystal growth. SHELXL refinement parameters (e.g., ADPs) help detect disorder in lattice packing .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use flow chemistry for exothermic steps (e.g., benzylation) to improve heat dissipation.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for large batches. Monitor for benzyl ether cleavage under acidic conditions via TLC .

Data Analysis & Troubleshooting

Q. How should researchers resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :

  • NMR Simulations : Tools like MestReNova simulate splitting patterns based on coupling constants (e.g., vicinal vs. geminal protons).
  • Isotopic Labeling : ¹³C-labeled precursors clarify ambiguous carbon environments.
  • Cross-Validation : Compare with structurally characterized analogs (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • LC-MS Stability Studies : Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation products (e.g., demethylation or benzyl cleavage).
  • Microsomal Assays : Rat liver microsomes identify metabolic pathways (e.g., CYP450-mediated oxidation) .

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